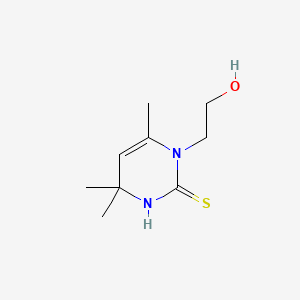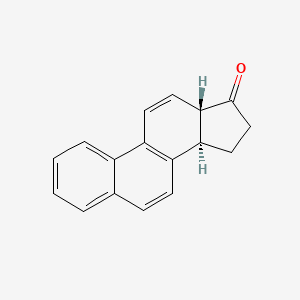
Gona-1,3,5,7,9,11-hexaen-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gona-1,3,5,7,9,11-hexaen-17-one is a chemical compound known for its unique structure and properties. It is a polyunsaturated ketone with a series of alternating double bonds, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5,7,9,11-hexaen-17-one typically involves multiple steps, including the formation of the polyunsaturated backbone and the introduction of the ketone functional group. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo a series of aldol condensations, dehydrogenations, and cyclizations to form the desired compound. Reaction conditions often include the use of strong bases, such as sodium hydroxide, and high temperatures to facilitate the formation of the polyunsaturated system.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products. The final product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Gona-1,3,5,7,9,11-hexaen-17-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Gona-1,3,5,7,9,11-hexaen-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyunsaturated systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
作用機序
The mechanism by which Gona-1,3,5,7,9,11-hexaen-17-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially affecting cellular functions and signaling processes.
類似化合物との比較
Similar Compounds
Estra-1,3,5(10)-trien-17-one: Another polyunsaturated ketone with similar structural features.
13-Ethyl-3-methoxygona-2,5(10)-dien-17-one: A related compound with additional functional groups.
Uniqueness
Gona-1,3,5,7,9,11-hexaen-17-one is unique due to its specific arrangement of double bonds and the presence of the ketone group, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
5836-87-3 |
|---|---|
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC名 |
(13S,14R)-13,14,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H14O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-8,15-16H,9-10H2/t15-,16-/m0/s1 |
InChIキー |
PBRRDBXFEFZRTG-HOTGVXAUSA-N |
異性体SMILES |
C1CC(=O)[C@@H]2[C@@H]1C3=C(C=C2)C4=CC=CC=C4C=C3 |
正規SMILES |
C1CC(=O)C2C1C3=C(C=C2)C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



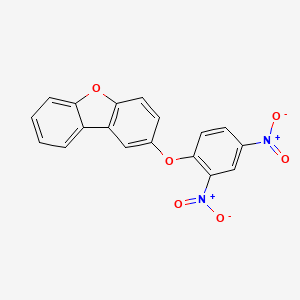
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
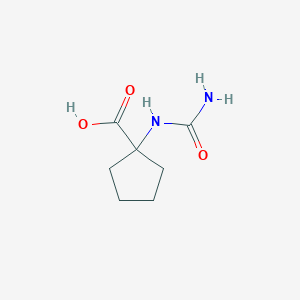
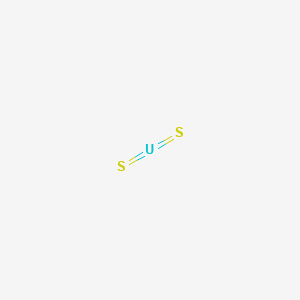

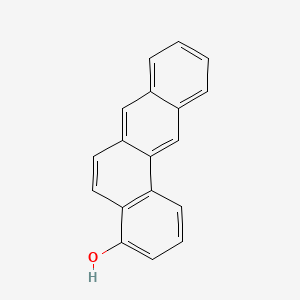
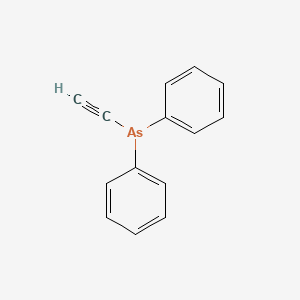
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

